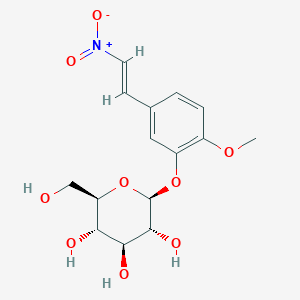

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside

CAS No.: 70622-80-9

Cat. No.: VC2886726

Molecular Formula: C15H19NO9

Molecular Weight: 357.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70622-80-9 |

|---|---|

| Molecular Formula | C15H19NO9 |

| Molecular Weight | 357.31 g/mol |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1 |

| Standard InChI Key | ORWGFRNUGSRRBP-HTTKMGQHSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

| SMILES | COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

| Canonical SMILES | COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Introduction

Chemical Identity and Basic Properties

Chemical Nomenclature and Identification

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside is a synthetic chemical compound belonging to the family of nitrophenyl glucosides. It is formally identified under the CAS Registry Number 70622-80-9 and is occasionally referred to as MNP-Glc in scientific literature . The compound's IUPAC name is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol, which precisely describes its stereochemical configuration and functional groups. Its molecular formula is C15H19NO9, corresponding to a molecular weight of 357.31 g/mol as confirmed by multiple chemical databases . Additionally, the compound is cataloged with the MDL Number MFCD00214325 in various chemical inventory systems .

Physical and Chemical Characteristics

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside presents as a water-soluble substance that appears as a colorless to pale yellow powder under standard laboratory conditions . The compound is characterized by a high melting point of 223-224°C, indicating significant molecular stability and hydrogen bonding capacity . From a spectroscopic perspective, the compound exhibits strong absorbance at wavelengths of 355 nm and produces chromogenic products at 505 nm when subjected to enzymatic hydrolysis . This spectral property forms the basis of its utility in colorimetric assays for beta-glucosidase activity.

Table 1: Physical Properties of 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside

Biochemical Properties and Enzymatic Interactions

Beta-Glucosidase Substrate Activity

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside serves as a specific chromogenic substrate for beta-glucosidase, an enzyme that catalyzes the hydrolysis of terminal non-reducing beta-D-glucose residues in beta-D-glucosides. When the enzyme cleaves the glycosidic bond in the compound, it releases the chromogenic 2-methoxy-4-(2-nitrovinyl)phenol moiety, which can be detected spectrophotometrically at 505 nm . This property enables researchers to quantitatively measure beta-glucosidase activity in various biological samples, making it an invaluable tool in enzyme kinetics studies. The specificity of the compound for beta-glucosidase enzymes arises from the beta-configuration of the glycosidic bond, which is recognized by the enzyme's active site.

Applications in Enzyme Kinetics Studies

The unique structure of 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside makes it particularly suitable for detailed enzyme kinetics studies of beta-glucosidase. Researchers utilize this compound to determine key enzymatic parameters such as Km (Michaelis constant), Vmax (maximum reaction velocity), and inhibition constants for various inhibitors. The chromogenic nature of the hydrolysis product allows for real-time monitoring of enzymatic reactions, which is crucial for understanding the mechanisms of enzyme action and inhibition. Additionally, the compound's water solubility facilitates its use in aqueous buffer systems commonly employed in enzyme assays .

Research Applications

Antimicrobial Properties

Recent scientific investigations have revealed potential antimicrobial properties of 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside, suggesting its possible application as a bio-preservative. While specific data on antimicrobial efficacy against individual pathogens is limited in the available search results, the compound has been tested against common pathogenic microorganisms, demonstrating inhibitory effects. The antimicrobial mechanism may be related to the nitrovinyl group, which is known to possess antimicrobial properties in other chemical compounds. Further research is needed to fully characterize the spectrum of antimicrobial activity and elucidate the precise mechanisms involved.

Biotechnological Applications

The ability of 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside to function as a chromogenic substrate for beta-glucosidase renders it valuable in various biotechnological applications. These applications include screening for beta-glucosidase-producing microorganisms, developing enzyme-based biosensors for detecting specific analytes, and high-throughput screening of potential enzyme inhibitors. In industrial biotechnology, the compound may be employed in quality control processes to monitor enzyme activity during production and formulation of enzyme preparations. Additionally, researchers have utilized this compound in experiments related to glycosylation processes and drug development, highlighting its versatility in biochemical research .

Comparative Analysis with Related Compounds

When comparing 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside with structurally related compounds such as 2-methoxy-4-(2'-nitrovinyl)phenyl-2-acetamido-2-deoxy-beta-glucopyranoside (CAS: 70622-74-1), significant functional differences emerge. The latter compound, with a molecular formula of C17H22N2O9 and molecular weight of 398.36 g/mol, contains an additional acetamido group . This structural difference alters its substrate specificity, making it more suitable for detecting N-acetyl-beta-glucosaminidase activity rather than beta-glucosidase activity. Understanding these structural-functional relationships is crucial for selecting the appropriate chromogenic substrate for specific enzyme assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume